molecular formula C15H13ClN4O2 B7631112 3-[(5-Chloropyridin-2-yl)methyl]-5-methyl-5-pyridin-2-ylimidazolidine-2,4-dione

3-[(5-Chloropyridin-2-yl)methyl]-5-methyl-5-pyridin-2-ylimidazolidine-2,4-dione

Cat. No. B7631112
M. Wt: 316.74 g/mol
InChI Key: QXZKRHKQEIKSMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-Chloropyridin-2-yl)methyl]-5-methyl-5-pyridin-2-ylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-dione derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 3-[(5-Chloropyridin-2-yl)methyl]-5-methyl-5-pyridin-2-ylimidazolidine-2,4-dione is not fully understood. However, it has been proposed that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth, inflammation, and apoptosis.
Biochemical and physiological effects:
Studies have shown that 3-[(5-Chloropyridin-2-yl)methyl]-5-methyl-5-pyridin-2-ylimidazolidine-2,4-dione has several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the activity of certain enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. Additionally, it has been found to induce apoptosis and inhibit cell proliferation in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(5-Chloropyridin-2-yl)methyl]-5-methyl-5-pyridin-2-ylimidazolidine-2,4-dione in lab experiments is its potential therapeutic applications in the treatment of various diseases. It has also been found to have low toxicity and is well-tolerated in animal models. However, one of the limitations is the lack of knowledge about its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on 3-[(5-Chloropyridin-2-yl)methyl]-5-methyl-5-pyridin-2-ylimidazolidine-2,4-dione. One direction is to further investigate its mechanism of action and identify its molecular targets. This will help in optimizing its therapeutic potential and developing more effective treatments for various diseases. Another direction is to conduct more preclinical and clinical studies to evaluate its safety and efficacy in humans. Finally, it is important to explore its potential in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 3-[(5-Chloropyridin-2-yl)methyl]-5-methyl-5-pyridin-2-ylimidazolidine-2,4-dione involves the reaction of 5-chloro-2-formylpyridine with methylamine and ethyl acetoacetate in the presence of a base. The resulting product is then treated with hydrazine hydrate to obtain the final compound.

Scientific Research Applications

3-[(5-Chloropyridin-2-yl)methyl]-5-methyl-5-pyridin-2-ylimidazolidine-2,4-dione has shown potential therapeutic applications in the treatment of various diseases such as cancer, diabetes, and inflammation. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.

properties

IUPAC Name

3-[(5-chloropyridin-2-yl)methyl]-5-methyl-5-pyridin-2-ylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O2/c1-15(12-4-2-3-7-17-12)13(21)20(14(22)19-15)9-11-6-5-10(16)8-18-11/h2-8H,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZKRHKQEIKSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC2=NC=C(C=C2)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5-Chloropyridin-2-yl)methyl]-5-methyl-5-pyridin-2-ylimidazolidine-2,4-dione

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